Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
Overview
Description
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a chemical compound with the CAS Number: 57626-37-6 . It has a molecular weight of 210.26 . The IUPAC name for this compound is ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is 1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)10-9-11(7)4-5-14-9/h4-5H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate has a density of 1.4±0.1 g/cm^3 . Its molar refractivity is 55.6±0.5 cm^3 . The compound has 4 H bond acceptors and 0 H bond donors . It has 3 freely rotating bonds . The polar surface area of the compound is 72 Å^2 . The polarizability of the compound is 22.0±0.5 10^-24 cm^3 . The surface tension of the compound is 50.0±7.0 dyne/cm . The molar volume of the compound is 152.5±7.0 cm^3 .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a versatile compound used in the synthesis of various heterocyclic compounds. For example, it has been utilized in the preparation of imidazothiazole and imidazobenzothiazole derivatives. These compounds were synthesized by reacting ethyl 2-chloroacetoacetate with 2-aminothiazoles and 2-aminobenzothiazoles, respectively, leading to the formation of ethyl esters, which were then converted into corresponding acids through hydrolysis (Abignente et al., 1983).
Additionally, ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate has been used as a building block in the preparation of heterocyclic analogs of α-aminoadipic acid and its esters. This was achieved through free-radical bromination, providing a versatile building block for further chemical synthesis (Šačkus et al., 2015).
Pharmacological Research
Research has been conducted on the pharmacological properties of derivatives of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate. For instance, studies have explored its potential for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities. In these studies, acids derived from the compound were evaluated for their pharmacological effects (Abignente et al., 1983).
Antimicrobial Applications
Another area of research involving ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate derivatives is their antimicrobial properties. Studies have synthesized new compounds based on this structure and tested them for activity against various bacterial and fungal pathogens. Some derivatives have demonstrated specific antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Ur et al., 2004).
Structural Analysis and Crystallography
The compound has also been a subject of structural analysis and crystallography. Studies have determined the molecular structure of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate derivatives, providing insights into their chemical properties and potential interactions. This structural information is crucial for understanding the compound's reactivity and potential applications in various fields (Lynch & Mcclenaghan, 2004).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)10-9-11(7)4-5-14-9/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUFDDBQLKSSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350021 | |
Record name | Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate | |
CAS RN |
57626-37-6 | |
Record name | Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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